molecular formula C12H11BrN2 B13973028 N-Benzyl-6-bromopyridin-3-amine

N-Benzyl-6-bromopyridin-3-amine

Cat. No.: B13973028
M. Wt: 263.13 g/mol
InChI Key: KHEDNLSGRAPMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6-bromopyridin-3-amine is an organic compound with the molecular formula C12H11BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6th position and an amine group at the 3rd position, along with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-6-bromopyridin-3-amine can be synthesized through a multi-step process. One common method involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile to obtain 3-amino-6-bromopyridine . This intermediate can then be reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-6-bromopyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

N-Benzyl-6-bromopyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays and studies.

Mechanism of Action

The mechanism of action of N-Benzyl-6-bromopyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Uniqueness: N-Benzyl-6-bromopyridin-3-amine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and binding interactions in biological systems. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Biological Activity

N-Benzyl-6-bromopyridin-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 6-position and a benzyl group. This unique structure contributes to its distinct chemical properties and biological activities.

Property Description
Molecular Formula C11_{11}H10_{10}BrN
Molecular Weight 236.11 g/mol
Structure Chemical Structure

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The bromine atom can facilitate nucleophilic substitution reactions, while the benzylamino group may engage in hydrogen bonding and π-π interactions with biomolecules. These interactions can influence cellular pathways and enzyme activities, making the compound a candidate for various therapeutic applications.

Biological Activities

  • Anticancer Properties
    • This compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, suggesting that it may inhibit cell proliferation through mechanisms such as cyclin-dependent kinase (CDK) inhibition .
  • Antimicrobial Activity
    • Similar compounds with pyridine derivatives have demonstrated antimicrobial properties. The presence of halogen substituents like bromine enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert antimicrobial effects .
  • Cytokinin Activity
    • The compound has been studied for its cytokinin-like activity in plant systems, where it may affect cell division and growth. This activity is particularly relevant in agricultural biotechnology for enhancing crop yield and stress resistance .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the benzyl or pyridine moieties can significantly impact biological activity. For instance:

Modification Effect on Activity
Substitution at different positions on the pyridine ringAlters binding affinity and selectivity for molecular targets
Variation in the length or branching of the benzyl groupInfluences lipophilicity and cellular uptake

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the effects of this compound on human cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to CDK inhibition, highlighting its potential as a lead compound for anticancer drug development .
  • Agricultural Applications
    • Research demonstrated that derivatives of this compound could enhance cytokinin activity in plants, promoting cell division and delaying senescence in crops. This suggests practical applications in agriculture for improving plant resilience and productivity.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

N-benzyl-6-bromopyridin-3-amine

InChI

InChI=1S/C12H11BrN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2

InChI Key

KHEDNLSGRAPMPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.